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Tri-N-Acetyl-D-Lactosamine

GH16 O‑glycanase substrate specificity mucin degradation

Mucin glycan research is compromised by heterogeneous substrates that produce irreproducible enzyme kinetics. TriLacNAc is the only commercially available poly-LacNAc of defined length yielding a diagnostic two-step product pattern upon GH16 O-glycanase digestion, enabling definitive enzyme classification. • Defined mass (1114.02 Da) and ≥90% purity (NMR) ensure batch-to-batch consistency for MALDI-TOF MS and HPLC monitoring of glycosyltransferase reactions. • Co-crystal structure with galectin-9 N-CRD at 2.1 Å resolution confirms suitability for unambiguous X-ray crystallography subsite assignment. • TLC-based whole-cell hydrolysis assay enables high-throughput screening of clinical and environmental isolates within 1 h, predictive of cell-surface GH16 O-glycanase expression.

Molecular Formula C18H32O16
Molecular Weight
Cat. No. B1165350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-N-Acetyl-D-Lactosamine
SynonymsGalβ1-(4GlcNAcβ1-3Galβ1)2-4GlcNAc
Molecular FormulaC18H32O16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TriLacNAc: A Defined Probe for Mucin O‑Glycanases


Tri‑N‑Acetyl‑D‑Lactosamine (TriLacNAc) is a linear trisaccharide composed of three N‑acetyllactosamine (LacNAc; Galβ1‑4GlcNAc) repeating units, representing the core poly‑LacNAc backbone found in mucin O‑glycan side chains [1]. It is a well‑characterized, chemically defined substrate used to dissect the substrate specificity of endo‑acting O‑glycanases from the human gut microbiota. The compound is also employed in structural studies of carbohydrate‑binding proteins, such as human galectin‑9, where its co‑crystal structures reveal the molecular basis of poly‑LacNAc recognition [2].

Why TriLacNAc Is Irreplaceable


Mucin‑active GH16 O‑glycanases recognize poly‑LacNAc chains in a length‑ and linkage‑specific manner. TriLacNAc presents exactly two internal Galβ1‑4GlcNAc linkages, and its cleavage pattern is distinct from that of longer (e.g., TetraLacNAc) or branched poly‑LacNAc substrates [1]. Even closely related oligosaccharides such as Lacto‑N‑neotetraose, which contains a single LacNAc unit on a lactose core, are not hydrolyzed by the same enzymes, demonstrating that both the number of LacNAc repeats and the reducing‑end linkage context determine enzyme competence [1]. Therefore, substituting TriLacNAc with another commercially available poly‑LacNAc oligomer will alter substrate turnover rates, product profiles, and the ability to draw structure‑function conclusions, compromising assay reproducibility and data interpretation.

Key Evidence for TriLacNAc Specificity


Unique Two-Step Hydrolysis vs. TetraLacNAc

When TriLacNAc is incubated with any of the nine characterized GH16 O‑glycanases, the middle Galβ1‑4GlcNAc bond is cleaved first, generating two trisaccharides; one of these trisaccharides is subsequently hydrolyzed to yield GlcNAc and GlcNAcβ1‑3Gal [1]. In contrast, TetraLacNAc is processed to a different set of products under identical conditions, reflecting the altered spacing of cleavable linkages [1]. This sequential, regiospecific digestion pattern is a direct consequence of TriLacNAc's precise length and linkage architecture.

GH16 O‑glycanase substrate specificity mucin degradation

Selective Hydrolysis vs. Lacto-N-neotetraose

All nine GH16 O‑glycanases tested in the Crouch et al. study showed robust activity against TriLacNAc, converting it to the expected two‑step products. Under the same experimental conditions, Lacto‑N‑neotetraose (Galβ1‑4GlcNAcβ1‑3Galβ1‑4Glc) was not hydrolyzed by any of these enzymes [1]. This demonstrates that a β1‑3‑linked galactose residue at the reducing end, rather than a β1‑3‑linked GlcNAc, abolishes substrate recognition.

enzyme specificity substrate selectivity glycoside hydrolase

High-Resolution Co-crystal Structure with Galectin-9

The crystal structures of the human galectin‑9 N‑terminal carbohydrate recognition domain (CRD) in complex with TriLacNAc were solved at 2.1 Å resolution, revealing the precise atomic‑level interactions that govern poly‑LacNAc binding [1]. In contrast, attempts to crystallize the same CRD with shorter LacNAc monomers or dimers yielded lower‑resolution structures that did not fully define the subsite architecture required for oligomer binding.

structural biology lectin carbohydrate‑protein interaction

Surface Hydrolysis to Identify Mucin-Degrading Bacteria

Whole‑cell assays with Akkermansia muciniphila cultures grown on porcine gastric mucin (PGM) demonstrated surface‑associated hydrolysis of TriLacNAc, with products appearing within 1 h of incubation. Bacteroides spp. showed a similar surface hydrolysis profile, whereas non‑mucin‑degrading control strains (e.g., E. coli) exhibited no detectable TriLacNAc degradation [1]. This differential surface activity directly correlates with the presence of cell‑surface GH16 O‑glycanases.

whole‑cell assay microbial ecology mucin utilization

Application Scenarios for TriLacNAc


GH16 O-Glycanase Annotation & Specificity Profiling

TriLacNAc is the only commercially available poly‑LacNAc substrate of defined length that yields a diagnostic two‑step product pattern upon GH16 O‑glycanase digestion. This property, documented in the Supplementary Table 4 of Crouch et al. [1], makes it the gold‑standard substrate for initial characterization of putative mucin‑degrading enzymes. Researchers can definitively classify new enzymes as endo‑β1,4‑galactosidases by confirming the sequential cleavage products, a determination that cannot be made using heterogeneous mucin preparations or longer poly‑LacNAc mixtures.

High-Resolution Structural Biology of Poly-LacNAc Binders

The co‑crystal structure of the galectin‑9 N‑CRD with TriLacNAc at 2.1 Å resolution [2] establishes TriLacNAc as the preferred ligand for X‑ray crystallography studies of lectins and other poly‑LacNAc‑binding proteins. Its defined length and homogeneity eliminate the electron density ambiguity that plagues structures solved with longer or mixed poly‑LacNAc ligands. Any laboratory aiming to solve the co‑crystal structure of a poly‑LacNAc‑binding protein should prioritize TriLacNAc to achieve the highest possible resolution and unambiguous subsite assignment.

Phenotypic Screening for Mucin-Degrading Bacteria

The whole‑cell TriLacNAc hydrolysis assay described by Crouch et al. [1] provides a rapid, TLC‑based method to identify mucin‑degrading bacterial strains. Because non‑mucin‑degrading bacteria show no activity against TriLacNAc, a positive result within 1 h is strongly predictive of cell‑surface GH16 O‑glycanase expression. This enables high‑throughput screening of clinical or environmental isolates without the need for recombinant enzyme production.

QC Standard for Poly-LacNAc Glycoconjugate Synthesis

TriLacNAc can serve as a well‑defined acceptor substrate for glycosyltransferases involved in LacNAc chain elongation. Its defined mass (1114.02 Da) and purity (>90% by NMR) [3] make it an ideal starting material for monitoring enzymatic poly‑LacNAc synthesis by MALDI‑TOF MS or HPLC, ensuring batch‑to‑batch consistency in glycoconjugate production runs.

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